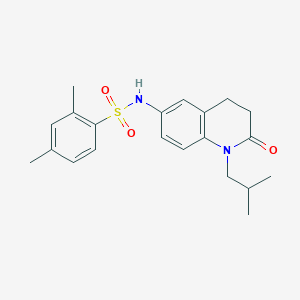

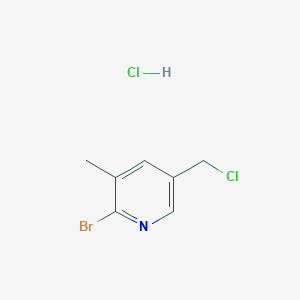

![molecular formula C17H14N2O2 B2866014 3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide CAS No. 1790727-53-5](/img/structure/B2866014.png)

3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound and a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a cyano group and an amide group .

Applications De Recherche Scientifique

Synthesis and Sensing Applications

- Colorimetric Sensing of Fluoride Anions : A study demonstrated the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions. One derivative exhibited a significant color transition in response to fluoride anions in solution, showcasing its potential as a colorimetric sensor for fluoride detection (Younes et al., 2020).

Chemical Synthesis and Reactions

- Novel Rearrangements : A research highlighted the synthesis of 2-cyano-3-hydroxy and 2-cyano-3-methylthio acrylamides that, when reacted with benzoic acid, produced O,N and N,N double rearranged products, exploring new pathways in organic synthesis (Yokoyama et al., 1985).

Material Science

- HDAC Inhibitors for Cancer Research : An investigation into benzamide derivatives identified a potent histone deacetylase (HDAC) inhibitor, pointing to applications in cancer research and therapy. This study underscores the role of cyano groups in medicinal chemistry (Andrews et al., 2008).

Advanced Organic Chemistry

- Photocycloaddition Reactions : Research on the irradiation of 3-cyano-2-methoxypyridine with benzofuran resulted in the formation of novel adducts, illustrating the utility of these compounds in studying photochemical reactions (Sakamoto et al., 2000).

Medicinal Chemistry Applications

- Antimicrobial and Cytotoxic Activities : A study synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating significant antimicrobial and cytotoxic properties. This research illustrates the potential pharmaceutical applications of compounds structurally related to 3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide (Noolvi et al., 2014).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target proteins, thereby altering cellular processes .

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Similar compounds have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that the compound may have potential anticancer activity.

Propriétés

IUPAC Name |

3-cyano-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-9-12-4-3-5-13(8-12)17(20)19-10-14-11-21-16-7-2-1-6-15(14)16/h1-8,14H,10-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKVSVJPCBVQPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

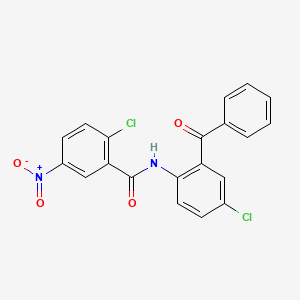

![4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2865932.png)

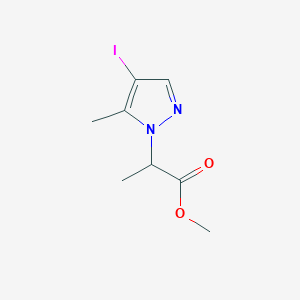

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2865934.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide](/img/structure/B2865936.png)

![2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile](/img/structure/B2865938.png)

![N-{5-fluoro-2-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2865944.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-fluorophenyl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2865951.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2865954.png)